3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The compound 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has excellent in vitro metabolic stability .
Result of Action
Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound has excellent in vitro metabolic stability , suggesting that it may be stable under various environmental conditions.
Biochemical Analysis
Cellular Effects
Some triazolopyridine derivatives have been found to exhibit antiproliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Triazolopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinylpyridine with 3,4-diethoxybenzaldehyde under oxidative conditions. This reaction typically employs oxidizing agents such as tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to facilitate the formation of the triazolopyridine ring .
Another method involves the use of microwave-assisted synthesis, where 2,3-dichloropyridine and hydrazine hydrate are reacted under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green solvents such as ethanol can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: TBHP and TBAI are commonly used as oxidizing agents.
Reduction: NaBH4 is a common reducing agent used in the reduction of triazolopyridine derivatives.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyridine derivatives. These products can be further characterized using techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a c-Met kinase inhibitor.
Uniqueness
3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique diethoxyphenyl group, which enhances its biological activity and selectivity towards specific kinases. This makes it a valuable compound for targeted cancer therapy and other biomedical applications .
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZJQPCKPIFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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